molecular formula C12H23NS B13333685 N-(1-cyclohexylethyl)thiolan-3-amine

N-(1-cyclohexylethyl)thiolan-3-amine

Katalognummer: B13333685
Molekulargewicht: 213.38 g/mol
InChI-Schlüssel: LLZIDZTURUCKLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyclohexylethyl)thiolan-3-amine: is an organic compound with the molecular formula C₁₂H₂₃NS and a molecular weight of 213.38 g/mol . This compound is characterized by the presence of a thiolane ring and a cyclohexylethyl group attached to an amine. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexylethyl)thiolan-3-amine typically involves the reaction of thiolane derivatives with cyclohexylethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-cyclohexylethyl)thiolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-(1-cyclohexylethyl)thiolan-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(1-cyclohexylethyl)thiolan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(1-cyclohexylethyl)thiolan-3-amine include:

Uniqueness

This compound is unique due to the combination of its thiolane ring and cyclohexylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C12H23NS

Molekulargewicht

213.38 g/mol

IUPAC-Name

N-(1-cyclohexylethyl)thiolan-3-amine

InChI

InChI=1S/C12H23NS/c1-10(11-5-3-2-4-6-11)13-12-7-8-14-9-12/h10-13H,2-9H2,1H3

InChI-Schlüssel

LLZIDZTURUCKLB-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CCCCC1)NC2CCSC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.